molecular formula C12H11F5O2 B7994270 1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone

1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B7994270
M. Wt: 282.21 g/mol
InChI Key: BWJJQYGJULICFM-UHFFFAOYSA-N
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Description

1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C12H14F5O2. It is a fluorinated aromatic ketone, which makes it an interesting subject for various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-butoxy-3,5-difluorobenzene with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone involves its interaction with various molecular targets. The trifluoromethyl group and the aromatic ring play crucial roles in its reactivity and interactions. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Butoxy-3,5-difluorophenyl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(2-Butoxy-3,5-difluorophenyl)ethanone: Similar structure but without the trifluoromethyl group.

Uniqueness

1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of both the butoxy and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

1-(2-butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F5O2/c1-2-3-4-19-10-8(11(18)12(15,16)17)5-7(13)6-9(10)14/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJJQYGJULICFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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